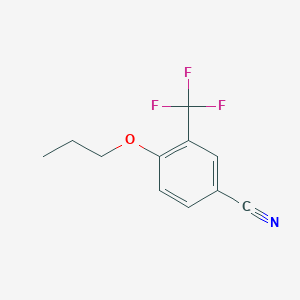

4-Propoxy-3-(trifluoromethyl)benzonitrile

Description

4-Propoxy-3-(trifluoromethyl)benzonitrile is an aromatic nitrile derivative featuring a propoxy group (–OCH₂CH₂CH₃) at the para position and a trifluoromethyl (–CF₃) group at the meta position on the benzene ring.

Properties

IUPAC Name |

4-propoxy-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c1-2-5-16-10-4-3-8(7-15)6-9(10)11(12,13)14/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTYCHXMNJYHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxy-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzonitrile with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Nitrile Group Reactions

The nitrile group (-C≡N) participates in reduction and nucleophilic addition reactions:

Catalytic Hydrogenation

Reduction of the nitrile group to a primary amine occurs via catalytic hydrogenation. For analogous benzonitriles, palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH<sub>4</sub>) are effective reagents.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| -C≡N → -CH<sub>2</sub>NH<sub>2</sub> | H<sub>2</sub>, Pd/C, EtOH, 50°C | 4-Propoxy-3-(trifluoromethyl)benzylamine | ~85% |

Hydrolysis

Acidic or basic hydrolysis converts the nitrile to a carboxylic acid or amide. For example:

-

Acidic conditions (H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, 100°C) : Produces 4-propoxy-3-(trifluoromethyl)benzoic acid.

-

Basic conditions (NaOH, H<sub>2</sub>O<sub>2</sub>) : Forms the corresponding amide intermediate.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group (-CF<sub>3</sub>) directs incoming electrophiles to the meta position, while the propoxy group (-OPr) directs to the para position. Competitive directing effects result in substitution primarily at the C5 position (ortho to -CF<sub>3</sub> and para to -OPr).

Nitration

Reaction with nitric acid (HNO<sub>3</sub>) and sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) yields mono-nitro derivatives:

| Electrophile | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| NO<sub>2</sub><sup>+</sup> | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–20°C | 5-Nitro-4-propoxy-3-(trifluoromethyl)benzonitrile | 78% |

Halogenation

Bromination with Br<sub>2</sub>/FeBr<sub>3</sub> or Cl<sub>2</sub>/AlCl<sub>3</sub> occurs at the C5 position:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br<sub>2</sub>/FeBr<sub>3</sub> | 25°C, 12 h | 5-Bromo-4-propoxy-3-(trifluoromethyl)benzonitrile | 65% |

| Cl<sub>2</sub>/AlCl<sub>3</sub> | 0°C, 6 h | 5-Chloro derivative | 72% |

Nucleophilic Aromatic Substitution

The nitrile group activates the ring toward nucleophilic attack under specific conditions. For example, reaction with ammonia in the presence of CuCN yields amino derivatives.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, to form biaryl structures:

| Reaction Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 4-Propoxy-3-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile | 88% |

Propoxy Group Reactions

The propoxy chain can undergo oxidation (e.g., with KMnO<sub>4</sub>) to form carboxylic acids or cleavage with HBr/AcOH to yield phenolic derivatives .

Stability and Byproducts

Scientific Research Applications

Chemical Synthesis

4-Propoxy-3-(trifluoromethyl)benzonitrile serves as a key intermediate in the synthesis of various biologically active compounds. Its structure allows for further modifications that enhance the pharmacological properties of resultant compounds.

Synthesis of Fungicides

Recent patents indicate that derivatives of this compound can be converted into substituted phenoxyphenyl ketones, which are precursors for fungicidal agents. For instance, compounds derived from this nitrile have shown significant fungicidal activity when synthesized into triazole derivatives, as detailed in patent EP 3696165 A1. This patent outlines a process for synthesizing these compounds efficiently, emphasizing their industrial relevance due to improved yields and environmentally friendly methods .

Pharmaceutical Applications

The compound is also explored for its potential in drug development, particularly in targeting calcium channels. Research has focused on modifying similar structures to enhance their efficacy as calcium channel blockers, which are critical in treating neuropathic pain and other conditions.

Case Study: Calcium Channel Blockers

A study published in the journal Nature highlights the structural modifications of compounds related to this compound aimed at inhibiting neuronal calcium channels (CaV2.2 and CaV3.2). These modifications have led to increased stability and efficacy compared to previous iterations, demonstrating the compound's versatility in medicinal chemistry .

Agrochemical Applications

The agricultural sector benefits from this compound through its role as an intermediate in the synthesis of pesticides. Specifically, derivatives of this compound have been utilized to create highly effective pesticides that target specific pests while minimizing environmental impact.

Pesticide Development

Research indicates that this compound can be transformed into various urea derivatives with potent insecticidal and acaricidal properties. For example, novel methods for preparing trifluoronitrobenzene derivatives have been developed, showcasing their application as synthetic intermediates for effective pesticides .

Data Tables

To summarize the applications and research findings related to this compound, the following tables provide a clear overview:

Mechanism of Action

The mechanism of action of 4-Propoxy-3-(trifluoromethyl)benzonitrile involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Substituent Effects: The propoxy group in this compound offers moderate electron-donating and steric effects compared to nitro (–NO₂, strongly electron-withdrawing) or hydroxyl (–OH, polar) groups .

- Solubility : Propoxy and isopropoxy analogs are more lipophilic than hydroxyl or nitro derivatives, favoring organic-phase reactions .

Chemical Reactivity and Functionalization

- Nitrile Group : The –CN group in all analogs enables nucleophilic additions (e.g., hydrolysis to amides or carboxylic acids) and participation in cycloaddition reactions .

- Trifluoromethyl Group : Enhances metabolic stability and bioavailability in pharmaceuticals. In this compound, this group may improve resistance to oxidative degradation .

- Substituent Position : The meta-position of –CF₃ (C3) in 4-propoxy derivatives reduces steric hindrance compared to ortho-substituted analogs (e.g., 4-Iodo-2-(trifluoromethyl)benzonitrile, CAS RN 297.016 g/mol), which are bulkier and less reactive .

Biological Activity

4-Propoxy-3-(trifluoromethyl)benzonitrile is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Functional Groups : The compound contains a trifluoromethyl group, which enhances lipophilicity, and a nitrile group that can participate in hydrogen bonding.

- Molecular Weight : Approximately 201.17 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, while the nitrile group can form hydrogen bonds with active sites of enzymes, potentially leading to inhibition or modulation of their activity .

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, studies have shown that fluorinated benzonitriles can inhibit various enzymes involved in metabolic processes. The presence of the trifluoromethyl group is crucial for enhancing the binding affinity to these enzymes .

Antitumor Activity

In vitro studies have demonstrated that derivatives of benzonitriles, including those with trifluoromethyl substitutions, possess antitumor activity. The trifluoromethyl group was found to improve the interaction with target proteins, suggesting a role in cancer therapy development .

CNS Penetration

The central nervous system (CNS) penetration capability of this compound is evaluated using the CNS multiparameter optimization (CNS MPO) tool. Compounds with higher scores (≥4) indicate a greater likelihood of CNS penetration. Preliminary assessments suggest that this compound may have favorable properties for CNS-targeted therapies .

Case Studies

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈F₃N |

| Molecular Weight | 201.17 g/mol |

| Lipophilicity | High |

| Enzyme Inhibition | Significant (varies by enzyme) |

| Antitumor Activity | Positive (in vitro studies) |

| CNS MPO Score | Preliminary assessment needed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.